3-Bromo-2-(bromomethyl)propionic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-2-(bromomethyl)propionic acid involves several chemical strategies. For example, 2-Bromomethyl-3-aryl-2-propenoic acids are synthesized from Baylis–Hillman adducts derived from aromatic aldehydes and t-butyl acrylates, demonstrating the utility of these motifs in MBH chemistry (Y. Zulykama & P. Perumal, 2009). Additionally, 3-bromo-2 (bromomethyl)propene, closely related to the acid , can be synthesized from pentaerythritol through halogenation, oxidation, and thermal decomposition, with a total yield of up to 40% (Ping Yu, 2009).
Molecular Structure Analysis
The molecular structure and interactions of compounds structurally similar to 3-Bromo-2-(bromomethyl)propionic acid, such as 3-(2-bromo-pyridinium)-propionic acid bromide, have been studied extensively. These studies include X-ray diffraction and theoretical analysis, revealing the importance of intra- and intermolecular interactions, such as hydrogen bonding and electrostatic interactions, in determining the molecular conformation and the ionic aggregation in solid states (Z. Dega‐Szafran, A. Katrusiak, & M. Szafran, 2001).
Chemical Reactions and Properties
The reactivity of brominated compounds, including those similar to 3-Bromo-2-(bromomethyl)propionic acid, is highlighted by their participation in various chemical reactions. For instance, the regioselective synthesis of novel series of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling reactions demonstrates the versatility of brominated compounds in facilitating carbon-carbon bond formation (Komal Rizwan et al., 2014).
Scientific Research Applications
Organic Chemistry
- Application : 3-Bromo-2-(bromomethyl)propionic acid acts as an organic building block for the preparation of beta-substituted acrylates .
- Method of Application : It is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .
Medicinal Chemistry
Safety And Hazards
When handling 3-Bromo-2-(bromomethyl)propionic acid, personal protective equipment/face protection should be worn. It should only be used under a chemical fume hood. Contact with skin and eyes should be avoided. It should not be breathed in or ingested . It is moderately toxic by the intraperitoneal route .
Future Directions
properties
IUPAC Name |
3-bromo-2-(bromomethyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJWQCLWOQDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312632 | |
Record name | 3-Bromo-2-(bromomethyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(bromomethyl)propionic acid | |
CAS RN |
41459-42-1 | |
Record name | 3-Bromo-2-(bromomethyl)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41459-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-(bromomethyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041459421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-2-(bromomethyl)propionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-2-(bromomethyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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